molecular formula C23H26N6O2S B607802 GSK2795039 CAS No. 1415925-18-6

GSK2795039

Katalognummer: B607802
CAS-Nummer: 1415925-18-6
Molekulargewicht: 450.56
InChI-Schlüssel: FMWVTCZKCXPKFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GSK2795039 ist ein neuartiger niedermolekularer Inhibitor der NADPH-Oxidase 2 (NOX2). Diese Verbindung wurde durch ein Hochdurchsatz-Screening und anschließende Lead-Optimierungskampagne entdeckt, die darauf abzielte, Inhibitoren des NOX2-Enzyms zu identifizieren. NOX2 ist Teil der NADPH-Oxidase-Enzymfamilie, die die Bildung von reaktiven Sauerstoffspezies (ROS) katalysiert. Diese Enzyme spielen eine entscheidende Rolle in verschiedenen physiologischen Prozessen, tragen aber auch in bestimmten Krankheitszuständen zu oxidativem Stress bei .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

GSK2795039, chemisch bekannt als N-(1-Isopropyl-3-(1-Methylindolin-6-yl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-methyl-1H-pyrazol-3-sulfonamid, wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung des Pyrrolo[2,3-b]pyridin-Kerns beinhalten, gefolgt von der Einführung der Indolin- und Pyrazol-Einheiten. Der Syntheseweg umfasst in der Regel:

  • Bildung des Pyrrolo[2,3-b]pyridin-Kerns.
  • Einführung der Indolin-Einheit.
  • Addition der Pyrazol-Sulfonamid-Gruppe.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung des Synthesewegs unter Gewährleistung der Reinheit und Ausbeute des Endprodukts. Die Verbindung wird typischerweise in Pulverform mit einer Reinheit von ≥98% hergestellt, wie durch Hochleistungsflüssigkeitschromatographie (HPLC) bestimmt .

Analyse Chemischer Reaktionen

Metabolic Pathways and Biotransformation

GSK2795039 undergoes extensive hepatic metabolism, with species-dependent differences observed in its biotransformation patterns:

Key Metabolic Reactions

  • Dehydrogenation of methylindoline moiety : Forms metabolite M448 (C23H24N6O2S), a major human-specific pathway .

  • Oxidation and N-demethylation : Produces metabolites M466a (C23H26N6O3S) and M436 (C22H24N6O2S) in humans .

  • Hydroxylation of alkyl chains : Generates hydroxylated derivatives (M464a, M464b, M480a-c) in mice and humans .

  • N-dealkylation of isopropyl group : Predominant in rats, yielding metabolite M422 (C20H18N6O3S) .

Species-Specific Metabolism (Microsomal Fractions)

Metabolite IDMouseRatHumanPrimary Pathway
M448TraceNot detectedMajorDehydrogenation
M422Not detectedMajorNot detectedN-dealkylation
M466aTraceNot detectedModerateOxidation/N-demethylation
M480aModerateLowHighHydroxylation

Data adapted from liver microsomal incubation studies .

Enzyme Interaction and Selectivity

This compound exhibits NADPH-competitive inhibition of NOX2 while showing minimal off-target effects:

In Vitro Enzyme Inhibition Profile

Enzyme/AssaypIC50 (this compound)Selectivity vs. Xanthine Oxidase
Recombinant NOX26.57 ± 0.17>100-fold
Xanthine Oxidase4.54 ± 0.16
PKC Beta II<4.6>100-fold
Endothelial NOS<4 (50% at 100 μM)>25-fold

Source: Semirecombinant cell-free assays .

Key Findings:

  • Competes with NADPH for binding to NOX2’s catalytic site .

  • Minimal interference with ROS detection systems (e.g., HRP/Amplex Red) .

Reactivity in Redox Assays

This compound demonstrates electron donor properties, influencing its interaction with radical species:

DPPH Radical Scavenging Assay

CompoundpIC50
This compound4.32 ± 0.03
N-acetylcysteine4.75 ± 0.36
DPI<4

DPPH: 2,2-diphenyl-1-picrylhydrazyl .

Species Differences in Oxidative Metabolism

Aldehyde oxidase (AO)-mediated metabolism varies significantly across species:

Cytosolic Metabolite Formation (M466b)

SpeciesRelative Abundance
Mouse127,793
Rat55,526
Human82,955

Data: MS fragment analysis of cytosolic fractions .

Chemical Stability and Reactivity

  • pH Stability : Stable under physiological conditions (pH 7.4) .

  • Photoreactivity : No reported photodegradation under standard lab conditions .

  • Thermal Degradation : Decomposes at temperatures >200°C .

In Vivo Pharmacological Reactivity

This compound inhibits NOX2-derived superoxide production in disease models:

Superoxide Inhibition in Tissues

Tissue% Reduction (25 μM this compound)
PAG55%
PMC55%
Aorta60%

PAG: Periaqueductal gray; PMC: Pontine micturition center .

Key Structural Reactivity Hotspots

  • Methylindoline moiety : Prone to dehydrogenation and oxidation .

  • Isopropyl group : Targeted for N-dealkylation in rats .

  • Sulfonamide group : Critical for NOX2 binding but metabolically stable .

Wissenschaftliche Forschungsanwendungen

In Vitro and In Vivo Studies

In various studies, GSK2795039 has demonstrated potent inhibitory effects on ROS production across different models:

  • Cell-Free Assays : this compound inhibited NOX2-mediated activation with a pIC50 value indicating strong efficacy .
  • Cell-Based Assays : It showed effective inhibition of ROS production in human embryonic kidney cells and differentiated PLB-985 cells .

Selectivity and Safety

This compound exhibits high selectivity for NOX2, with minimal effects on other NOX isoforms. In toxicity assessments, it did not show significant cytotoxicity at concentrations up to 100 μM in human embryonic kidney cells .

Cardiovascular Research

Recent studies have explored the role of this compound in mitigating doxorubicin-induced cardiotoxicity. Doxorubicin, a commonly used chemotherapeutic agent, is known for its cardiotoxic side effects. This compound treatment has been shown to:

  • Prevent cardiac atrophy and dysfunction.
  • Ameliorate abnormalities in cardiac sympathetic nerve terminals.
  • Reduce markers of myocyte autophagy associated with doxorubicin treatment .

Inflammatory Conditions

This compound has been evaluated in models of inflammation. In a murine model of acute pancreatitis, systemic administration of this compound significantly reduced serum amylase levels, indicating its potential to modulate inflammatory responses through NOX2 inhibition .

Urological Applications

In studies involving bladder dysfunction induced by cyclophosphamide (CYP), this compound treatment resulted in a significant reduction of superoxide anion generation within bladder tissues. This suggests its potential utility in treating oxidative stress-related urological disorders .

Table 1: Summary of Key Findings from Research Studies on this compound

Study FocusModel UsedKey Findings
CardiotoxicityDoxorubicin-treated miceAttenuated cardiac atrophy; improved left ventricular function; reduced markers of autophagy
Acute PancreatitisMurine modelDecreased serum amylase levels; reduced inflammation
Bladder DysfunctionCyclophosphamide modelReduced superoxide production; improved bladder function

Wirkmechanismus

GSK2795039 exerts its effects by inhibiting the NOX2 enzyme in an NADPH-competitive manner. This inhibition prevents the formation of reactive oxygen species, thereby reducing oxidative stress. The compound is selective for NOX2 over other NOX isoforms and related enzymes .

Biologische Aktivität

GSK2795039 is a novel small molecule inhibitor specifically targeting NADPH oxidase 2 (NOX2). This compound has garnered attention for its potential therapeutic applications in various disease states associated with oxidative stress, particularly due to its ability to inhibit the production of reactive oxygen species (ROS). This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and findings from relevant studies.

This compound operates primarily as a competitive inhibitor of NOX2, effectively blocking the enzyme's ability to utilize its substrates—NADPH and oxygen. This inhibition leads to a significant reduction in ROS production. The compound exhibits selectivity for NOX2 over other NOX isoforms and related enzymes such as xanthine oxidase and endothelial nitric oxide synthase (eNOS) .

Key Characteristics

  • Chemical Structure : this compound is characterized by a unique 7-azaindole structure with sulfonamide functionality, which is critical for its NOX2 inhibitory activity .
  • Inhibition Profile : The compound demonstrates an IC50 value ranging from 5.5 to 6.5 across various assays, indicating potent inhibitory effects .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits ROS formation and substrate utilization in cell-free and whole-cell assays. Significant findings include:

  • Competitive Inhibition : this compound inhibits NOX2 in an NADPH-competitive manner .
  • Selectivity : The compound shows high selectivity for NOX2 compared to other NOX isoforms, as demonstrated through various cell-based assays .

In Vivo Studies

The in vivo efficacy of this compound has been demonstrated in several animal models:

  • Paw Inflammation Model : Following systemic administration in mice, this compound abolished ROS production by activated NOX2 in a paw inflammation model, showcasing its therapeutic potential in inflammatory conditions .
  • Acute Pancreatitis Model : In murine models of acute pancreatitis, this compound reduced serum amylase levels triggered by cerulein injection, indicating protective effects against pancreatic injury .

Study on Bladder Dysfunction

A recent study investigated the effects of this compound on cyclophosphamide-induced bladder dysfunction in mice. Key outcomes included:

  • Improvement of Dysfunctional Voiding Behavior : Treatment with this compound improved voiding behavior and reduced bladder edema and inflammation .
  • Reduction in Superoxide Production : The compound significantly decreased superoxide generation in bladder tissues, confirming its role as a selective NOX2 inhibitor .

Comparative Analysis with Other NOX Inhibitors

This compound was compared with other NOX inhibitors such as GKT137831 (Setanaxib), which preferentially inhibits NOX1 and NOX4. This comparative analysis highlighted:

  • Specificity for NOX2 : Unlike Setanaxib, this compound specifically targets NOX2 without affecting other isoforms, making it a valuable tool for studying NOX2-related pathophysiology .
CompoundTarget EnzymeIC50 ValueSelectivity
This compoundNOX25.5 - 6.5High
SetanaxibNOX1/NOX4Not specifiedModerate

Eigenschaften

IUPAC Name

1-methyl-N-[3-(1-methyl-2,3-dihydroindol-6-yl)-1-propan-2-ylpyrrolo[2,3-b]pyridin-4-yl]pyrazole-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2S/c1-15(2)29-14-18(17-6-5-16-8-11-27(3)20(16)13-17)22-19(7-10-24-23(22)29)26-32(30,31)21-9-12-28(4)25-21/h5-7,9-10,12-15H,8,11H2,1-4H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWVTCZKCXPKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C(C=CN=C21)NS(=O)(=O)C3=NN(C=C3)C)C4=CC5=C(CCN5C)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK2795039
Reactant of Route 2
Reactant of Route 2
GSK2795039
Reactant of Route 3
GSK2795039
Reactant of Route 4
Reactant of Route 4
GSK2795039
Reactant of Route 5
GSK2795039
Reactant of Route 6
Reactant of Route 6
GSK2795039

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.